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molecular formula C11H10S B088541 2-Benzylthiophene CAS No. 13132-15-5

2-Benzylthiophene

Cat. No. B088541
M. Wt: 174.26 g/mol
InChI Key: VPGIYLLXBOUILV-UHFFFAOYSA-N
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Patent
US05591869

Procedure details

27.2 g of 98.5% pure aluminium trichloride (sublimed) were suspended in 130 ml of chlorobenzene and cooled to 0° C. 28.7 g of benzoyl chloride were added dropwise while stirring and cooling over the course of 30 minutes, and the mixture was then stirred for 1 hour. Likewise at 0° C., a solution of 17.3 g of thiophene in 27 ml of chlorobenzene was added dropwise over the course of 30 minutes, and the mixture was stirred for 1 hour. Remaining hydrogen chloride was driven out by heating the mixture and stirring, finally under vacuum. The remaining solution was introduced over the course of 40 minutes into a solution of 12.7 g of dimethylamineborane in 70 ml of chlorobenzene while stirring at 70° C. The mixture was then stirred for 1 hour, cooled and discharged into a mixture of 200 g of ice and 50 g of concentrated aqueous hydrochloric acid while stirring. The aqueous phase was then separated off and extracted with chlorobenzene. The remaining organic phase was extracted by shaking with water. The organic phase and the extract from the aqueous phase were then combined, the solvent was removed therefrom by distillation, and 38.7 g of crude 2-benzylthiophene of 79.7% purity were obtained by distillation. This corresponds to 88.5% of theory. Redistillation resulted in 99.7% pure 2-benzylthiophene with a boiling point of 91° to 92° C./1.4 mbar.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[C:5](Cl)(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[S:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.Cl>ClC1C=CC=CC=1>[CH2:5]([C:15]1[S:14][CH:18]=[CH:17][CH:16]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
28.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
17.3 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
27 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
130 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Seven
Name
Quantity
70 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over the course of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was then stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating the mixture
STIRRING
Type
STIRRING
Details
stirring, finally under vacuum
STIRRING
Type
STIRRING
Details
while stirring at 70° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The aqueous phase was then separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with chlorobenzene
EXTRACTION
Type
EXTRACTION
Details
The remaining organic phase was extracted
STIRRING
Type
STIRRING
Details
by shaking with water
EXTRACTION
Type
EXTRACTION
Details
The organic phase and the extract from the aqueous phase
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
by distillation, and 38.7 g of crude 2-benzylthiophene of 79.7% purity
CUSTOM
Type
CUSTOM
Details
were obtained by distillation
DISTILLATION
Type
DISTILLATION
Details
Redistillation
CUSTOM
Type
CUSTOM
Details
resulted in 99.7% pure 2-benzylthiophene with a boiling point of 91° to 92° C./1.4 mbar

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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